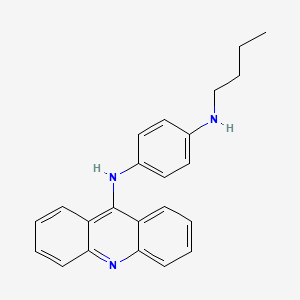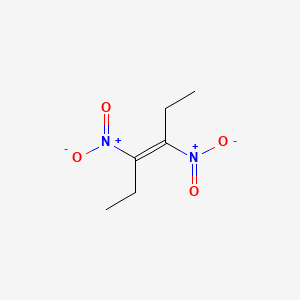
Isoquinolinium, 2-(3-(4-methylmorpholino)propyl)-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinolinium, 2-(3-(4-methylmorpholino)propyl)-, dibromide is a chemical compound with the molecular formula C17H24Br2N2O. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes an isoquinolinium core and a morpholino group, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 2-(3-(4-methylmorpholino)propyl)-, dibromide typically involves the reaction of isoquinoline derivatives with 4-methylmorpholine and a suitable alkylating agent. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinolinium, 2-(3-(4-methylmorpholino)propyl)-, dibromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxide derivatives, while reduction can produce isoquinoline derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
Isoquinolinium, 2-(3-(4-methylmorpholino)propyl)-, dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of Isoquinolinium, 2-(3-(4-methylmorpholino)propyl)-, dibromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: The parent compound, known for its wide range of biological activities.
4-Methylmorpholine: A component of the compound, used in various chemical reactions and as a solvent.
Isoquinolinium derivatives: Other derivatives with similar structures but different substituents.
Uniqueness
Isoquinolinium, 2-(3-(4-methylmorpholino)propyl)-, dibromide is unique due to its combination of an isoquinolinium core and a morpholino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
64059-44-5 |
|---|---|
Molekularformel |
C17H24Br2N2O |
Molekulargewicht |
432.2 g/mol |
IUPAC-Name |
4-(3-isoquinolin-2-ium-2-ylpropyl)-4-methylmorpholin-4-ium;dibromide |
InChI |
InChI=1S/C17H24N2O.2BrH/c1-19(11-13-20-14-12-19)10-4-8-18-9-7-16-5-2-3-6-17(16)15-18;;/h2-3,5-7,9,15H,4,8,10-14H2,1H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
SVSWMJWPWQDOBP-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1(CCOCC1)CCC[N+]2=CC3=CC=CC=C3C=C2.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


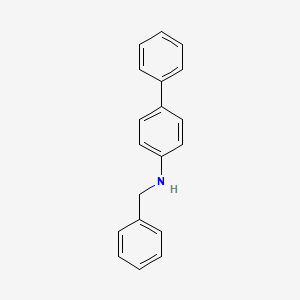



![5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium](/img/structure/B13765297.png)
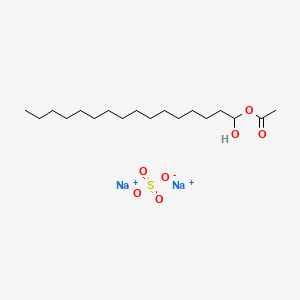



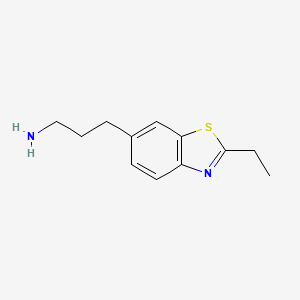
![Benzoic acid-[3]pyridylmethyl ester](/img/structure/B13765324.png)
